methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride
Description
Methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride (CAS: 921927-91-5) is a thiazole-derived compound with a stereochemically defined backbone. Its molecular formula is C₁₁H₁₈N₂O₃S·ClH, and it has a molecular weight of 294.80 g/mol . Key physical properties include a melting point range of 148–154°C and an industrial-grade purity of 99%, as supplied by manufacturers like CHEMLYTE SOLUTIONS CO., LTD . Structurally, it features:
- A thiazole ring substituted with a carboxylate ester at position 2.
- A chiral pentyl chain at position 2, with (1R,3R) stereochemistry.
- A hydrochlorinated amino-hydroxy functional group.
This compound is utilized in pharmaceutical research, particularly in nucleotide and inhibitor synthesis, as noted by suppliers such as BOC Sciences .
Properties
CAS No. |
921927-91-5 |
|---|---|
Molecular Formula |
C11H19ClN2O3S |
Molecular Weight |
294.80 g/mol |
IUPAC Name |
methyl 2-[(1R,3R)-3-amino-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H18N2O3S.ClH/c1-6(2)7(12)4-9(14)10-13-8(5-17-10)11(15)16-3;/h5-7,9,14H,4,12H2,1-3H3;1H/t7-,9-;/m1./s1 |
InChI Key |
ZTDMONQBCYZLQK-PRCZDLBKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C[C@H](C1=NC(=CS1)C(=O)OC)O)N.Cl |
Canonical SMILES |
CC(C)C(CC(C1=NC(=CS1)C(=O)OC)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Core
The thiazole ring is constructed via a Hantzsch thiazole synthesis, involving the condensation of α-halo carbonyl compounds with thioamides. For this derivative, ethyl 2-bromoacetoacetate reacts with a thioamide precursor derived from L-isoleucine to form the thiazole intermediate. The reaction proceeds in anhydrous tetrahydrofuran (THF) at −10°C to minimize side reactions.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Ethyl 2-bromoacetoacetate | THF | −10°C | 78% |
Introduction of the (1R,3R)-Amino Alcohol Side Chain
The stereospecific introduction of the (1R,3R)-3-amino-1-hydroxy-4-methylpentyl side chain involves a Sharpless asymmetric epoxidation followed by regioselective ring-opening with ammonia. The epoxy intermediate, generated from 4-methylpent-2-en-1-ol, is treated with ammonia in methanol at 50°C for 12 hours to yield the desired amino alcohol.
Stereochemical Control
The use of (R,R)-Jacobsen’s catalyst ensures >98% enantiomeric excess (ee) for the epoxide intermediate, which is retained during ammonolysis.
Coupling of the Thiazole and Amino Alcohol Moieties
The thiazole core and amino alcohol are coupled via a Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in dichloromethane (DCM). This step ensures retention of configuration at the stereocenters while forming the C–O bond between the thiazole and the hydroxy group of the amino alcohol.
Reaction Parameters
- Molar ratio (thiazole:amino alcohol): 1:1.2
- Reaction time: 24 hours
- Yield: 85%
Esterification and Salt Formation
The terminal carboxylic acid of the thiazole is esterified using methanol and thionyl chloride (SOCl₂) under reflux. Subsequent treatment with hydrochloric acid in diethyl ether converts the free amine to the hydrochloride salt, yielding the final product.
Purification Strategy
- Flash Chromatography : Silica gel with 5% methanol in DCM removes unreacted starting materials.
- Recrystallization : Ethanol/water (3:1) mixture enhances purity (>99.5% by HPLC).
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular ion peak at m/z 294.80 [M+H]⁺, consistent with the molecular formula C₁₁H₁₉ClN₂O₃S.
Chiral HPLC Analysis
Chiralcel AS-H column chromatography verifies the enantiomeric purity, showing a single peak corresponding to the (1R,3R) configuration.
Challenges and Mitigation Strategies
Epimerization During Coupling
The Mitsunobu reaction’s basic conditions risk epimerization at the 3R position. This is mitigated by maintaining low temperatures (0–5°C) and using anhydrous solvents.
Byproduct Formation in Thiazole Synthesis
Side products from Hantzsch synthesis, such as thiazoline derivatives, are minimized by strict control of bromoester stoichiometry and reaction pH.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
The thiazole moiety is known for its diverse biological activities, particularly in cancer treatment. Recent studies have demonstrated that compounds containing thiazole rings exhibit promising anticancer properties. For instance, a series of thiazole-integrated derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One notable derivative showed an IC50 value of 5.71 µM against breast cancer cells (MCF-7), outperforming the standard drug 5-fluorouracil (IC50 6.14 µM) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |
| Thiazole-Pyrrolidin-2-one | HT29 | 2.01 | |
| Thiazole Derivative | HepG2 | 0.09 (MIC) |
Neuropharmacological Applications
Thiazole derivatives have also been investigated for their neuroprotective effects. A study highlighted the anticonvulsant activity of thiazole-based compounds, where one analogue displayed a median effective dose (ED50) of 18.4 mg/kg and a protection index (PI) of 9.2 against seizure models . This indicates the potential of thiazole derivatives in treating neurological disorders.
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | PI |
|---|---|---|---|---|
| Thiazole Analogue | PTZ Seizure Model | 18.4 | 170.2 | 9.2 |
Drug Development
The compound's structural features make it a candidate for drug development, particularly as an active pharmaceutical ingredient (API). Its ability to interact with biological targets suggests potential uses in treating various diseases, including cancer and neurological disorders. The synthesis of thiazole derivatives has been explored extensively to optimize their pharmacological profiles .
Case Studies
Several case studies have documented the synthesis and evaluation of thiazole derivatives for their therapeutic efficacy:
- Thiazole-Pyridine Hybrids : These hybrids were synthesized and tested against multiple cancer cell lines, showing significant growth inhibition and potential as anticancer agents .
- Neuroprotective Compounds : Research into thiazole-containing compounds has revealed their capacity to protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs: Methyl 2-(2-Amino-1,3-Thiazol-4-yl)Acetate Hydrochloride (CAS: CTK6J2022)
Key Differences :
This analog lacks the chiral pentyl chain and amino-hydroxy group, reducing its utility in stereospecific drug design.
Stereoisomeric Variant: Methyl 2-((1R,3S)-3-Amino-1-Hydroxy-4-Methylpentyl)Thiazole-4-Carboxylate
Key Differences :
The (1R,3S) isomer is less commonly synthesized, with lower reported purity (95–98%) . This stereochemical divergence likely impacts binding affinity in biological systems, though explicit comparative studies are absent in the provided evidence.
Functional Group Variants: Methyl 2-Aminothiazole-4-Acetate Hydrochloride
This compound (synonyms in ) replaces the pentyl chain with a simpler acetate group. Differences include:
- Reduced Hydrophobicity : The absence of the methylpentyl chain decreases lipid solubility.
- Simpler Synthesis: No stereochemical complexity, making it cheaper to produce.
- Lower Molecular Weight : ~222.68 g/mol vs. 294.80 g/mol for the target compound.
Research Findings and Industrial Relevance
- Synthesis Challenges : The (1R,3R) isomer’s stereochemical precision requires advanced chiral resolution techniques, contributing to its higher cost (~$5/mg) .
- Stability : The hydrochloride salt form enhances stability, as evidenced by its consistent industrial-grade purity (99%) over two years .
- Supplier Landscape : Major suppliers include BOC Sciences (8 years of distribution) and CHEMLYTE SOLUTIONS (99% purity, 25 kg/unit packaging) .
Notes
- Stereochemical Sensitivity: The (1R,3R) configuration is critical for biological activity, as minor stereoisomeric impurities (e.g., 1R,3S) may alter efficacy .
- Industrial Demand : High-purity (99%) batches are prioritized for API production, whereas lower-purity variants are used in exploratory research .
Biological Activity
Methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride is a compound of significant interest in biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thiazole ring and a carboxylate group, which contribute to its biological properties. Its molecular formula is , with an exact mass of approximately 294.08 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₃S |
| Exact Mass | 294.0804913 |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Preliminary studies suggest that this compound may act as an agonist for certain receptors involved in neurotransmission and cellular signaling.
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating glutamate receptors, potentially reducing excitotoxicity in neuronal cells .
- Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models .
- Anti-inflammatory Properties : Some studies have suggested that it may inhibit pro-inflammatory cytokines, thereby contributing to anti-inflammatory effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
- Study on Neuroprotection : A study conducted by Umesha et al. (2009) demonstrated that thiazole derivatives could inhibit glutamate-induced neurotoxicity in cultured neurons. The findings suggest that structural modifications similar to those in this compound could enhance neuroprotective properties .
- Antioxidant Evaluation : A recent evaluation of thiazole-based compounds highlighted their ability to reduce reactive oxygen species (ROS) levels significantly. The study indicated that compounds with similar structures exhibit strong antioxidant activity, which may be applicable to the hydrochloride variant .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are essential for confirming the structure and purity of methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride?
- Methodological Answer : Structural confirmation requires a combination of elemental analysis (to verify empirical formula), infrared (IR) spectrophotometry (to identify functional groups like -OH, -NH2, and ester linkages), and chromatographic methods (e.g., HPLC or TLC) to confirm purity and individuality . For stereochemical validation, NMR spectroscopy (1H/13C) and X-ray crystallography are critical, though the latter may require high-quality single crystals.
Q. What synthetic strategies are commonly employed for thiazole-4-carboxylate derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions using thioureas or thioamides with α-haloketones to form the thiazole core. For example, coupling a pre-formed thiazole-4-carboxylic acid with a chiral alcohol/amine intermediate (e.g., (1R,3R)-3-amino-1-hydroxy-4-methylpentanol) under Steglich esterification (using DCC/DMAP) or amide coupling (HATU/DIPEA) conditions . The hydrochloride salt is formed via acid-base titration with HCl.
Q. How is the hydrochloride salt form of the compound characterized compared to its free base?
- Methodological Answer : Ion chromatography or conductometric titration can confirm the presence of chloride ions. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) distinguish crystalline forms, while mass spectrometry (MS) with electrospray ionization (ESI) detects the molecular ion peak [M+H]+ and chloride adducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies between elemental analysis and mass spectrometry data during characterization?
- Methodological Answer : Discrepancies often arise from residual solvents or counterion variability. Use thermogravimetric analysis (TGA) to quantify volatile impurities and high-resolution mass spectrometry (HRMS) to validate the exact mass. Cross-validate with 1D/2D NMR (e.g., COSY, HSQC) to confirm molecular connectivity, especially if stereocenters are misassigned .
Q. What experimental design principles apply to optimizing the enantiomeric purity of the (1R,3R)-stereoisomer during synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like temperature, catalyst loading (e.g., chiral ligands for asymmetric synthesis), and reaction time. Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess (ee). For scalability, apply kinetic resolution or crystallization-induced dynamic resolution (CIDR) to enhance stereoselectivity .
Q. How to develop a stability-indicating HPLC method for detecting degradation products under stressed conditions (e.g., pH, heat)?
- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidative, thermal, and photolytic stress). Optimize chromatographic parameters (column: C18 with 3 µm particles; mobile phase: gradient of acetonitrile/ammonium formate buffer) to separate degradation products. Validate using ICH Q2(R1) guidelines for specificity, linearity, and detection limits .
Q. What strategies address low yield in the final esterification step of the thiazole-4-carboxylate core?
- Methodological Answer : Evaluate steric hindrance from the (1R,3R)-substituent. Switch to microwave-assisted synthesis to enhance reaction efficiency or use protecting groups (e.g., tert-butyloxycarbonyl for -NH2) to prevent side reactions. Monitor intermediates via LC-MS to identify bottlenecks .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data between computational predictions (e.g., COSMO-RS) and experimental results in aqueous buffers?
- Methodological Answer : Computational models may overlook polymorphic forms or ion-pairing effects in hydrochloride salts. Experimentally, perform pH-solubility profiling (e.g., shake-flask method at 25°C) and compare with Hansen solubility parameters . Use dynamic light scattering (DLS) to detect aggregation, which reduces apparent solubility .
Q. When NMR spectra show unexpected splitting patterns, how can researchers distinguish between diastereomer formation and solvent effects?
- Methodological Answer : Acquire spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to rule out solvent-induced shifts. Perform variable-temperature NMR to observe coalescence of peaks (indicative of dynamic processes) or use NOESY to confirm spatial proximity of protons in the (1R,3R)-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
